molecular formula C14H11ClFNO B13361570 4-chloro-N-(2-fluoro-5-methylphenyl)benzamide

4-chloro-N-(2-fluoro-5-methylphenyl)benzamide

Cat. No.: B13361570
M. Wt: 263.69 g/mol
InChI Key: ICVNIKJYARMSRD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluoro-5-methylphenyl)benzamide is an organic compound with the molecular formula C14H11ClFNO It is a benzamide derivative characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-fluoro-5-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-fluoro-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or reduced benzamides.

    Hydrolysis: Formation of 4-chlorobenzoic acid and 2-fluoro-5-methylaniline.

Scientific Research Applications

4-chloro-N-(2-fluoro-5-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aromatic amides.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluoro-5-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-fluorophenyl)benzamide
  • 4-chloro-N-(2-methylphenyl)benzamide
  • 4-chloro-N-(5-methylphenyl)benzamide

Uniqueness

4-chloro-N-(2-fluoro-5-methylphenyl)benzamide is unique due to the specific combination of chloro, fluoro, and methyl substituents. This combination can confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methyl) groups can influence the compound’s overall electronic structure and reactivity.

Properties

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69 g/mol

IUPAC Name

4-chloro-N-(2-fluoro-5-methylphenyl)benzamide

InChI

InChI=1S/C14H11ClFNO/c1-9-2-7-12(16)13(8-9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)

InChI Key

ICVNIKJYARMSRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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